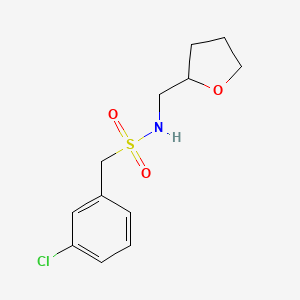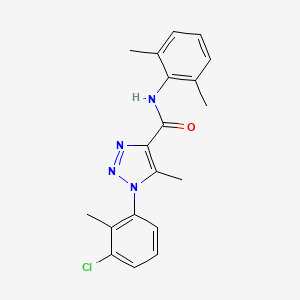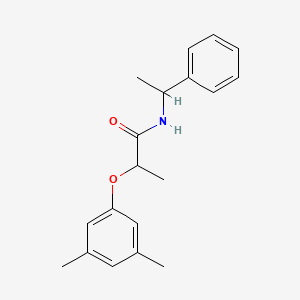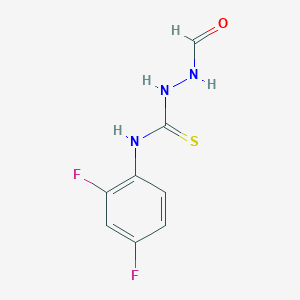
1-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide
Descripción general
Descripción
Methanesulfonamide derivatives, such as N-(3-chlorophenyl)methanesulfonamide, are important for their diverse chemical and biological applications. These compounds often serve as key intermediates in organic synthesis and have been studied for their structural characteristics and reactivity patterns.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives generally involves the reaction of methanesulfonyl chloride with appropriate amines. The specific details of synthesizing "1-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide" would likely involve the reaction of 3-chloroaniline with a suitable methanesulfonyl chloride derivative in the presence of a base, followed by the introduction of the tetrahydro-2-furanylmethyl group through subsequent reactions.
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. X-ray crystallography studies, such as those conducted by Gowda, Foro, and Fuess (2007) on related compounds, reveal insights into the conformational preferences and intermolecular interactions, such as hydrogen bonding patterns that influence the compound's solid-state arrangement (Gowda, Foro, & Fuess, 2007).
Aplicaciones Científicas De Investigación
Structural Insights and Chemical Reactivity
Research on compounds similar to 1-(3-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)methanesulfonamide often focuses on their crystal structure and chemical reactivity. For instance, studies on N-(2,3-Dichlorophenyl)methanesulfonamide and its derivatives have revealed the conformation of the N—H bond relative to chloro substituents and how it influences the compound's biological activity. These compounds exhibit specific bond parameters and torsion angles, suggesting their potential for receptor molecule interaction due to the spatial arrangement of the amide H atom and the methanesulfonyl group (Gowda, Foro, & Fuess, 2007).
Applications in Organic Synthesis
Methanesulfonamide derivatives have been explored for their utility in organic synthesis, demonstrating their role as chemoselective N-acylation reagents. Such compounds offer a basis for developing storable and chemoselectively good reagents, underlining the importance of structural-reactivity relationships in enhancing synthetic methodologies (Kondo et al., 2000).
Molecular Recognition and Supramolecular Chemistry
Some methanesulfonamide derivatives are used in the study of molecular recognition, showcasing their ability to form complexes with dicarboxylic acids. This property is crucial for understanding supramolecular assemblies and the development of new materials or catalysts that rely on specific molecular interactions (Qi Yan-xing, 2004).
Environmental Applications
Compounds within the methanesulfonamide family have been investigated for their environmental applications, such as the microbial metabolism of methanesulfonic acid. Understanding how these compounds are biodegraded can inform pollution mitigation strategies and the cycling of sulfur in natural environments (Kelly & Murrell, 1999).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-(oxolan-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c13-11-4-1-3-10(7-11)9-18(15,16)14-8-12-5-2-6-17-12/h1,3-4,7,12,14H,2,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQWWQMKZQHSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzamide](/img/structure/B4623068.png)
![N-[3-(diethylamino)propyl]-3-phenylpropanamide](/img/structure/B4623071.png)
![7-cyclopentyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4623074.png)
![ethyl N-{[(1-benzyl-4-piperidinyl)amino]carbonyl}glycinate](/img/structure/B4623080.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,5-difluorophenyl)-2-furamide](/img/structure/B4623088.png)
![4-({[(3-acetylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4623098.png)

![N-(4-chlorobenzyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4623105.png)
![3-(2-fluorophenyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4623118.png)
![7-(2-furyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4623136.png)
![1-(3,4-difluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4623142.png)
![N-1,3-benzodioxol-5-yl-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4623149.png)

